N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide
Descripción
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-23-8-2-3-16(23)18-21-17(27-22-18)13-20-19(25)14-4-6-15(7-5-14)24-9-11-26-12-10-24/h2-8H,9-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDHESVOZGKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1-methyl-1H-pyrrole-2-carboxylic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. The resulting intermediate is then coupled with 4-morpholinobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction of the oxadiazole ring could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Variations
The compound’s structural analogs are primarily distinguished by substitutions on the 1,2,4-oxadiazole ring and attached functional groups. Key examples include:
Key Observations :
- Morpholine vs. enzyme active sites).
- Electron-Deficient Groups : The nitrophenyl group in increases electrophilicity, which may enhance reactivity in antimicrobial pathways compared to the electron-rich methylpyrrole in the target compound.
- Lipophilicity : The trifluoromethyl and isobutylsulfonyl groups in significantly increase molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the morpholine-containing target.
Critical Differences :
- The target compound’s morpholinobenzamide group may require milder conditions than the nitro- or sulfonyl-containing analogs to prevent decomposition.
- Patent formulations (e.g., ) employ advanced purification techniques (e.g., HRMS, preparative HPLC), suggesting higher synthetic complexity for trifluoromethyl derivatives.
Functional and Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, insights from analogs include:
- Antimicrobial Activity: Phenoxyphenyl- and nitrophenyl-substituted oxadiazoles () inhibit enteric pathogens (MIC: 2–8 µg/mL) via membrane disruption. The target compound’s morpholine group may reduce toxicity compared to nitro groups.
- Solubility vs. Permeability: The morpholinobenzamide group likely improves aqueous solubility (>50 mg/mL predicted) compared to the phthalazine analog (), which may aggregate in physiological conditions.
Actividad Biológica
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is a complex organic compound that combines a pyrrole ring, an oxadiazole moiety, and a morpholine group. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry. The compound's design aims to explore its pharmacological properties and interactions with various biological targets.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse biological activities.
- Morpholine Group : A six-membered ring containing one nitrogen atom and one oxygen atom, often used in drug design for its ability to interact with biological targets.
The biological activity of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is hypothesized to involve its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with oxadiazole and pyrrole functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 5f | Acinetobacter baumannii | < 2 |
| 5k | S. aureus | 0.8 |
| 5i | E. coli | 1.6 |
Anticancer Activity
The oxadiazole derivatives have also been investigated for their anticancer properties. Compounds similar to N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide have shown antiproliferative effects in cultured human cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance activity against various cancer types.
Study on Antimicrobial Efficacy
In a recent study evaluating the antibacterial efficacy of pyrrole-ligated oxadiazoles, several compounds were synthesized and screened for their activity against resistant bacterial strains. The study highlighted that branched alkyl groups significantly improved antibacterial activity .
Investigation of Anticancer Properties
Another research focused on the synthesis of oxadiazole derivatives found that certain modifications led to enhanced inhibition of cancer cell proliferation in vitro. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
